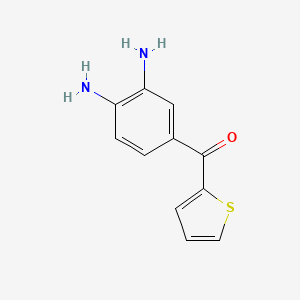

(3,4-Diaminophenyl) (2-thienyl) ketone

描述

Structure

3D Structure

属性

CAS 编号 |

83846-78-0 |

|---|---|

分子式 |

C11H10N2OS |

分子量 |

218.28 g/mol |

IUPAC 名称 |

(3,4-diaminophenyl)-thiophen-2-ylmethanone |

InChI |

InChI=1S/C11H10N2OS/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6H,12-13H2 |

InChI 键 |

OVVRQDDFAJNUGP-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)N)N |

规范 SMILES |

C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)N)N |

其他CAS编号 |

83846-78-0 |

产品来源 |

United States |

Synthetic Methodologies for 3,4 Diaminophenyl 2 Thienyl Ketone and Its Precursors

Conventional Synthetic Routes to the Core Structure

The synthesis of the (3,4-Diaminophenyl)(2-thienyl)ketone core structure is primarily achieved through two conventional strategies: a Grignard-mediated approach that builds the ketone from an aldehyde precursor, and a more direct acylation of thiophene (B33073). Both methods generally rely on the use of a dinitrated benzene (B151609) derivative to avoid undesirable side reactions associated with the free amino groups. The final product is then obtained by a subsequent reduction of the nitro groups.

Grignard reagents are potent nucleophiles widely used in organic synthesis to form new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com This approach involves the reaction of a thienyl-based Grignard reagent with a substituted benzaldehyde, followed by an oxidation step.

The direct reaction of Thiophene-2-yl magnesium bromide with 3,4-Diaminobenzaldehyde is not feasible. Grignard reagents are strong bases and would be quenched by the acidic protons of the amino groups. libretexts.org Consequently, a protected derivative such as 3,4-Dinitrobenzaldehyde is used.

The synthesis begins with the formation of the Grignard reagent, Thiophene-2-yl magnesium bromide , by reacting 2-bromothiophene (B119243) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org This nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbonyl carbon of 3,4-Dinitrobenzaldehyde . youtube.com The reaction is an example of a 1,2-addition, which, after an acidic workup, yields a secondary alcohol, specifically (3,4-Dinitrophenyl)(thiophen-2-yl)methanol . libretexts.org

To obtain the target ketone structure, the secondary alcohol intermediate, (3,4-Dinitrophenyl)(thiophen-2-yl)methanol , must be oxidized. This transformation can be achieved using various standard oxidizing agents known for converting secondary alcohols to ketones, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

This oxidation yields the precursor ketone, (3,4-Dinitrophenyl)(thiophen-2-yl)methanone . lookchem.com The final step in this synthetic sequence is the reduction of the two nitro groups on the phenyl ring to form the desired (3,4-Diaminophenyl) (2-thienyl) ketone .

Acylation reactions, particularly the Friedel-Crafts acylation, offer a more direct route to aryl ketones. sigmaaldrich.com This method involves the electrophilic substitution of an acyl group onto the thiophene ring.

This strategy employs the Friedel-Crafts acylation of Thiophene with a suitable carboxylic acid derivative. As with the Grignard route, the corresponding unprotected 3,4-Diaminobenzoyl chloride is unsuitable because the amino groups would react with the Lewis acid catalyst. Therefore, a protected acylating agent like 3,4-Dinitrobenzoyl chloride is used.

The reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), stannic chloride (SnCl₄), or ethylaluminum dichloride (EtAlCl₂). asianpubs.orggoogle.comresearchgate.net The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. sigmaaldrich.com Thiophene then acts as the nucleophile, attacking the acylium ion. This electrophilic aromatic substitution occurs with high regioselectivity at the 2-position of the thiophene ring, which is more reactive than the 3-position due to the greater stabilization of the cationic intermediate through resonance. stackexchange.com This reaction directly yields (3,4-Dinitrophenyl)(thiophen-2-yl)methanone , which is then reduced to the final product.

Table 1: Representative Conditions for Friedel-Crafts Acylation of Thiophene This table presents data for analogous acylation reactions of thiophene, illustrating typical catalysts and yields.

| Acyl Chloride | Catalyst (equiv.) | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Succinyl chloride | EtAlCl₂ (1.5) | CH₂Cl₂ | 2 | 99 | asianpubs.org |

| Acetyl chloride | Zinc chloride (<1) | Acetic anhydride | - | 47.6 | google.com |

| Benzoyl chloride | EtAlCl₂ (1.5) | CH₂Cl₂ | 2 | 85 | asianpubs.org |

| Propionyl chloride | EtAlCl₂ (1.5) | CH₂Cl₂ | 2 | 88 | asianpubs.org |

The success of both Grignard-mediated and acylation strategies is highly dependent on anhydrous conditions. Grignard reagents are readily destroyed by water, reacting to produce an alkane and effectively halting the desired reaction. libretexts.org Similarly, the Lewis acid catalysts essential for Friedel-Crafts acylation are extremely sensitive to moisture. Water reacts with and deactivates catalysts like AlCl₃, diminishing their catalytic effect and significantly reducing reaction yields. google.com

To mitigate this, reactions are conducted in dry glassware under an inert atmosphere. The solvents used, such as diethyl ether and THF for Grignard reactions or dichloromethane (B109758) (CH₂Cl₂) for acylations, must be rigorously dried before use. wikipedia.org The process of distilling solvents over a drying agent like calcium hydride (CaH₂) serves to scavenge trace amounts of water, ensuring an anhydrous environment that is crucial for achieving high yields. asianpubs.org

Acylation Strategies Involving Thiophene Derivatives

Modern and Sustainable Synthetic Approaches

Recent advances in organic synthesis have prioritized efficiency, selectivity, and environmental sustainability. These modern approaches offer significant advantages over classical methods for the synthesis of complex molecules like (3,4-Diaminophenyl)(2-thienyl)ketone.

Solvent-Free Methodologies in Organic Synthesis

Green chemistry principles have driven the development of solvent-free reaction conditions to reduce hazardous waste and energy consumption. innoget.com Mechanochemistry, which uses mechanical force (e.g., grinding) to induce chemical reactions, is a prominent solvent-free technique. nih.gov The allylation of ketones has been successfully performed using mechanochemical methods, demonstrating the potential for C-C bond formation without the need for bulk solvents. nih.gov Another approach involves using solid catalysts, such as zeolites, which can facilitate reactions like cyclizations to form quinolines from ketones under solvent-free conditions. rsc.org Solid-state reactions, where powdered reactants are mixed, sometimes with a catalytic amount of a reagent, have also been employed for reductions and Michael addition reactions, showcasing the versatility of synthesis without solvents. cmu.edu These methodologies could be adapted for the synthesis of the target ketone, potentially by reacting a solid mixture of a 3,4-diaminophenyl precursor and a 2-thienyl precursor on a solid support or via ball milling.

Catalytic Synthesis Innovations (e.g., Organometallic Catalysis for Related Ketones)

Organometallic catalysis has revolutionized the synthesis of aryl ketones, offering mild, efficient, and highly selective routes. numberanalytics.comyoutube.com These methods typically involve the cross-coupling of an aryl component with an acyl component, mediated by a transition metal catalyst, most commonly palladium or nickel. youtube.comlibretexts.org

Several powerful strategies exist:

Coupling with Acyl Anion Equivalents: Palladium-catalyzed coupling of aryl bromides with N-tert-butylhydrazones (as acyl anion equivalents) provides a route to aryl ketones with good functional group tolerance. organic-chemistry.org

C-H Addition to Nitriles: An innovative palladium-catalyzed reaction involves the direct addition of an arene's C-H bond to a nitrile, which, after hydrolysis of the resulting imine, yields the corresponding aryl ketone. acs.org

Coupling with Acyl Chlorides: Arylzinc halides can be smoothly acylated with various acid chlorides using an iron(II) chloride catalyst. organic-chemistry.org Similarly, palladium can catalyze the cross-coupling of aryl boronic acids with acyl chlorides at room temperature without the need for phosphine (B1218219) ligands. organic-chemistry.org

Coupling with Nitriles: Nickel catalysts are effective for the addition of arylboronic acids to nitriles, providing a convenient method for synthesizing a wide variety of aryl ketones. organic-chemistry.org

For the synthesis of (3,4-Diaminophenyl)(2-thienyl)ketone, a plausible route would involve the nickel- or palladium-catalyzed coupling of a protected 3,4-diaminophenylboronic acid with 2-thiophenecarbonitrile (B31525) or 2-thienoyl chloride.

| Catalytic System | Reactants | Key Features | Reference |

|---|---|---|---|

| Palladium / Phosphine Ligand | Aryl Bromide + N-tert-butylhydrazone | Avoids Grignard reagents; good functional group tolerance. | organic-chemistry.org |

| Palladium(II) Acetate | Arene + Nitrile | Direct C-H activation and addition; forms hindered imines as intermediates. | acs.org |

| Iron(II) Chloride | Arylzinc Halide + Acid Chloride | Convenient acylation for polyfunctionalized ketones. | organic-chemistry.org |

| Nickel Chloride / dppp (B1165662) / Zn | Aryl Iodide + Nitrile | Intermolecular insertion with tolerance of various functional groups. | organic-chemistry.org |

| Palladium(II) Acetate | Arylboronic Acid + Acyl Chloride | Phosphine-free conditions; room temperature reaction. | organic-chemistry.org |

Photochemical Synthesis of Thienyl-Containing Ketones and Derivatives

Photochemical reactions, which use light energy to drive chemical transformations, offer unique pathways for synthesis, often under very mild conditions. msu.edu The synthesis of thienyl-containing ketones and their derivatives is amenable to several photochemical strategies.

A key method involves the photochemical arylation of thienyl derivatives. rsc.orgpsu.edu For instance, the irradiation of halogenated thiophenes, such as 5-iodothiophene-2-carbaldehyde or the corresponding methyl ketone, in a benzene solution leads to the formation of the 5-phenyl derivatives in good yields. rsc.org This photochemical coupling can be extended to create halogenobithienyl ketones, which are valuable synthetic intermediates. rsc.org This approach suggests that (3,4-Diaminophenyl)(2-thienyl)ketone could potentially be synthesized by the photochemical reaction between a halogenated 2-thienyl ketone and a suitable diaminobenzene derivative.

More recent developments include visible-light-induced aerobic C-H oxidation, where a photocatalytic process using a simple cerium salt can convert aryl alkanes into aromatic ketones at room temperature using air as the oxidant and water as the solvent. chemistryviews.org Furthermore, dual photoredox/nickel catalysis has been developed for the synthesis of chiral α-aryl ketones, showcasing the power of combining photochemistry with organometallic catalysis. acs.org

Synthesis of Key Intermediates and Advanced Precursors

The efficient synthesis of (3,4-Diaminophenyl)(2-thienyl)ketone relies on the availability of its core building blocks.

The 3,4-diaminophenyl moiety is typically derived from precursors synthesized through multi-step sequences. A common starting material is p-aminophenol, which can be converted to 3,4-diaminophenol (B1333219) through a four-step process involving acylation, nitration, hydrolysis, and finally, a reduction of the nitro group. google.com Alternatively, catalytic hydrogenation is a modern and clean method for the reduction step. For example, 3,4-diaminotoluene (B134574) can be synthesized by the hydrogenation of o-nitro-p-toluidine over a catalyst in an alcohol solvent, achieving high purity and yield. google.com The synthesis of 3,4-diaminobenzoyl derivatives has also been explored in the context of developing Factor Xa inhibitors. nih.gov

For the 2-thienyl portion, a common and crucial precursor is 2-acetylthiophene (B1664040), which can be prepared via the Friedel-Crafts acylation of thiophene. core.ac.uk Other important intermediates include 2-thiophenecarboxylic acid and its corresponding acid chloride, which are used in acylation reactions. Brominated thienyl ketones are also highly valuable as they provide a reactive site for further functionalization through cross-coupling reactions. nbinno.com In photochemical syntheses, halogenated precursors like 2-acetyl-5-iodothiophene (B1329682) are key starting materials. rsc.org

Reactivity and Mechanistic Investigations of 3,4 Diaminophenyl 2 Thienyl Ketone

Reactions at the Carbonyl Group

The carbonyl group in (3,4-diaminophenyl)(2-thienyl)ketone, positioned between a phenyl and a thienyl ring, is an electrophilic center susceptible to attack by nucleophiles. This reactivity is fundamental to a variety of chemical transformations.

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. nih.govacs.orguwindsor.camdpi.com The process involves the attack of a nucleophile on the electron-deficient carbonyl carbon, leading to the formation of a tetrahedral intermediate. mdpi.com For (3,4-diaminophenyl)(2-thienyl)ketone, the presence of two primary amine groups on the phenyl ring introduces the possibility of intramolecular reactions.

The reaction between a ketone and a primary amine typically forms an imine, also known as a Schiff base, through a condensation reaction that eliminates a molecule of water. acs.orgyoutube.comnih.govharvard.edu In the case of (3,4-diaminophenyl)(2-thienyl)ketone, the molecule possesses both the ketone functionality and primary amine groups. This arrangement facilitates an intramolecular nucleophilic attack of one of the amine groups on the carbonyl carbon.

This intramolecular reaction leads to the formation of a cyclic imine, which is part of a seven-membered ring. The resulting heterocyclic system is a thieno mdpi.comnih.govbenzodiazepine. The general synthesis of 1,5-benzodiazepines often involves the condensation of an o-phenylenediamine (B120857) with a ketone, a reaction analogous to the intramolecular cyclization of (3,4-diaminophenyl)(2-thienyl)ketone. mdpi.comyoutube.comnih.gov This reaction is typically acid-catalyzed, with the optimal pH being mildly acidic (around 4-5) to facilitate both the protonation of the carbonyl oxygen and to ensure the amine remains sufficiently nucleophilic. acs.orgyoutube.com

The mechanism of imine formation from a ketone and a primary amine proceeds through a key tetrahedral intermediate. mdpi.com In the context of the intramolecular cyclization of (3,4-diaminophenyl)(2-thienyl)ketone, the initial step is the nucleophilic attack of one of the amino groups on the electrophilic carbonyl carbon. This addition breaks the carbonyl π-bond and results in the formation of a transient tetrahedral intermediate where the carbon atom is sp³-hybridized. This intermediate is an amino alcohol, specifically a carbinolamine in this case. Following the initial nucleophilic addition, a series of proton transfers occurs, leading to the protonation of the hydroxyl group, which then departs as a water molecule to form a protonated imine (iminium ion). Subsequent deprotonation yields the final, stable cyclic imine of the thieno mdpi.comnih.govbenzodiazepine ring system.

The formation of the thieno mdpi.comnih.govbenzodiazepine from (3,4-diaminophenyl)(2-thienyl)ketone is classified as a condensation reaction, as it involves the joining of two functional groups within the same molecule to form a larger ring structure with the concurrent elimination of a small molecule, in this case, water. youtube.com Such reactions are widely used for the synthesis of various heterocyclic compounds. The synthesis of benzodiazepines through the condensation of o-phenylenediamines with various ketones is a well-established method. nih.govmdpi.comnih.gov These reactions can be promoted by a range of catalysts, including protic acids, Lewis acids like BF₃-etherate, and solid acid catalysts such as H-MCM-22. mdpi.com The reaction proceeds efficiently under various conditions, from room temperature to reflux, depending on the substrates and the catalyst employed. mdpi.comyoutube.com

Table 1: Products from Condensation Reactions of o-Phenylenediamines with Ketones

| o-Phenylenediamine Derivative | Ketone | Product | Catalyst/Conditions | Reference |

| o-Phenylenediamine | Acetone | 2,4-Dimethyl-3H-1,5-benzodiazepine | Acetic acid, Ethanol (B145695) | nih.gov |

| o-Phenylenediamine | Acetone | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | Acetonitrile | youtube.com |

| o-Phenylenediamine | Various cyclic and acyclic ketones | 1,5-Benzodiazepine derivatives | H-MCM-22, Acetonitrile, Room Temp | mdpi.com |

| (3,4-Diaminophenyl)(2-thienyl)ketone | (intramolecular) | 4-(2-Thienyl)-1,5-dihydro-3H-thieno mdpi.comnih.govbenzodiazepine | Acid catalyst | Inferred |

The enantioselective reduction of the ketone in (3,4-diaminophenyl)(2-thienyl)ketone to a chiral secondary alcohol represents a significant transformation, yielding a product with potential applications in asymmetric synthesis and medicinal chemistry. Asymmetric hydrogenation is a powerful method for achieving such reductions with high enantioselectivity. nih.govresearchgate.net

While specific studies on the asymmetric hydrogenation of (3,4-diaminophenyl)(2-thienyl)ketone are not extensively reported, the reaction is highly feasible given the success of this method with structurally similar aryl heteroaryl ketones. Ruthenium(II) complexes with chiral diphosphine and diamine ligands, pioneered by Noyori and coworkers, are highly effective for the asymmetric hydrogenation of a broad range of ketones, including heteroaromatic ones. mdpi.comyoutube.com

Catalytic systems such as those based on Ru-BINAP/diamine complexes have demonstrated high efficiency and enantioselectivity in the hydrogenation of ketones bearing aromatic and heteroaromatic substituents. mdpi.com For instance, the trans-[RuCl₂(diphosphine)(diamine)] system is a highly active precatalyst. The combination of a chiral diphosphine ligand like (R)-BINAP or its analogues (e.g., (R)-XylBINAP) and a chiral diamine such as (R)-DAIPEN creates a chiral environment that effectively differentiates between the two faces of the prochiral ketone. These hydrogenations are typically carried out in a protic solvent like ethanol or 2-propanol, often in the presence of a base. nih.gov

The enantioselectivity of these reactions is generally high, often exceeding 90% enantiomeric excess (ee). acs.org The nature of the heteroaromatic ring has been shown to have little effect on the stereochemical outcome in many cases, suggesting that a thienyl group, as present in the target molecule, would be well-tolerated.

Table 2: Examples of Asymmetric Hydrogenation of Aryl Heteroaryl Ketones with Ru(II) Catalysts

| Substrate (Ketone) | Catalyst System | Product (Alcohol) | Enantiomeric Excess (ee) | Reference |

| 2-Acetylthiophene (B1664040) | trans-[RuCl₂((S,S)-1)((R,R)-DPEN)] | (R)-1-(Thiophen-2-yl)ethanol | >90% | acs.org |

| 2-Acetylfuran | trans-[RuCl₂((S,S)-1)((R,R)-DPEN)] | (R)-1-(Furan-2-yl)ethanol | >90% | acs.org |

| 2-Acetylpyridine | trans-[RuCl₂((R)-xylbinap)((R)-daipen)] | (R)-1-(Pyridin-2-yl)ethanol | 97% | |

| 1-(Thiophen-2-yl)propan-1-one | trans-[RuCl₂((R)-xylbinap)((R)-daipen)] | (R)-1-(Thiophen-2-yl)propan-1-ol | 98% |

Carbonyl-Olefin Metathesis Reactions

Carbonyl-olefin metathesis is a powerful transformation in organic synthesis that formally exchanges the fragments of a carbonyl group and an alkene, creating new carbon-carbon double bonds. wikipedia.orgresearchgate.net This reaction can be promoted through various methods, including photochemical Paternò-Büchi reactions followed by fragmentation, metal-mediated processes, and catalysis by Lewis acids or organocatalysts. wikipedia.orgnih.govmdpi.com

For (3,4-Diaminophenyl)(2-thienyl)ketone, the central ketone functionality could theoretically participate in such a reaction. A general scheme for a Lewis acid-catalyzed intramolecular carbonyl-olefin metathesis is depicted below. The Lewis acid activates the carbonyl group, facilitating a nucleophilic attack from an alkene to form an oxetane (B1205548) intermediate, which then undergoes a retro-[2+2]-cycloaddition. nih.govmdpi.com

Plausible Mechanism for Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis

This image is a placeholder representing a general reaction mechanism and is not from a direct search result.

This image is a placeholder representing a general reaction mechanism and is not from a direct search result.

While this reaction is well-documented for a range of ketones, its application to (3,4-Diaminophenyl)(2-thienyl)ketone presents challenges. mpg.delibretexts.orgkhanacademy.orgyoutube.com The primary and secondary amine groups within the diaminophenyl moiety are Lewis basic and could potentially coordinate with and deactivate the Lewis acid catalyst. Furthermore, the electron-rich thiophene (B33073) ring could also interact with the catalyst or other reagents. No specific examples of carbonyl-olefin metathesis involving (3,4-Diaminophenyl)(2-thienyl)ketone have been documented, and successful application would likely require careful selection of catalysts and protection of the amine functionalities. mdpi.com

Reactions Involving the Diamino Phenyl Moiety

The ortho-phenylenediamine unit is a versatile building block for the synthesis of a wide variety of heterocyclic compounds and polymers.

Cyclocondensation reactions involving the adjacent amine groups are a hallmark of ortho-phenylenediamines. These reactions typically proceed with bifunctional electrophiles, leading to the formation of stable, five-, six-, or seven-membered heterocyclic rings.

The reaction of the diamino phenyl moiety of (3,4-Diaminophenyl)(2-thienyl)ketone with various dicarbonyl compounds or their equivalents can yield a range of fused nitrogen-containing heterocycles. nih.govrsc.orgorganic-chemistry.org These reactions are fundamental in heterocyclic chemistry for creating scaffolds found in many biologically active molecules. mdpi.commdpi.com For instance, condensation with 1,2-dicarbonyl compounds like glyoxal (B1671930) or benzil (B1666583) derivatives would lead to the formation of a quinoxaline (B1680401) ring. Similarly, reaction with 1,3-dicarbonyl compounds such as acetylacetone (B45752) or ethyl acetoacetate (B1235776) would form a seven-membered diazepine (B8756704) ring system. nih.gov The reaction with carboxylic acids or aldehydes, often under oxidative conditions or with a catalyst, produces benzimidazoles. researchgate.net

The following table summarizes the expected heterocyclic products from the cyclocondensation of (3,4-Diaminophenyl)(2-thienyl)ketone with selected reagents.

| Reagent | Reagent Class | Resulting Heterocyclic System |

| Glyoxal | 1,2-Dicarbonyl | Quinoxaline |

| Benzil | 1,2-Dicarbonyl | Quinoxaline |

| Formic Acid | Carboxylic Acid | Benzimidazole (B57391) |

| Benzaldehyde | Aldehyde | Benzimidazole |

| Acetylacetone | 1,3-Dicarbonyl | 1,5-Benzodiazepine |

| Ethyl Acetoacetate | β-Ketoester | 1,5-Benzodiazepine |

This table is generated based on established principles of o-phenylenediamine reactivity.

The diamine functionality allows (3,4-Diaminophenyl)(2-thienyl)ketone to act as a monomer in polycondensation reactions. When reacted with dialdehydes (e.g., terephthalaldehyde) or diketones, it can form high-molecular-weight polymers containing imine (Schiff base) linkages in the main chain. These polyimines are a class of polymers known for their thermal stability and potential applications in materials science. The self-polycondensation of monomers containing both amine and carbonyl functionalities is a known route to producing polymers like poly(aryl ether ketone)s. nih.gov While the ketone in the title compound is less reactive than an aldehyde, under suitable conditions, polymerization could be achieved, leading to a polymer with a recurring (3,4-diaminophenyl)(2-thienyl)ketone unit.

The primary amine groups on the phenyl ring are nucleophilic and can readily undergo standard derivatization reactions such as acylation and alkylation.

Acylation: Reaction with acylating agents like acyl chlorides or acid anhydrides in the presence of a base would convert the primary amines into secondary amides. google.comorganic-chemistry.orgorganic-chemistry.org For example, treatment with acetyl chloride would yield the corresponding diacetylamino derivative. This transformation is often used to protect amine groups or to modify the electronic and solubility properties of the molecule. nih.govrsc.org

Alkylation: The amine groups can also be alkylated using alkyl halides or other alkylating agents. This reaction can lead to a mixture of mono- and di-alkylated products at each nitrogen atom, ultimately yielding secondary or tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. scilit.com

Cyclocondensation Reactions for Heterocycle Formation

Reactions of the Thienyl Ring System

The thiophene ring is an aromatic heterocycle that undergoes electrophilic substitution reactions. chemicalbook.comwikipedia.org However, the reactivity of the thienyl ring in (3,4-Diaminophenyl)(2-thienyl)ketone is significantly influenced by the deactivating, electron-withdrawing nature of the carbonyl group attached at the 2-position. nih.gove-bookshelf.de This deactivation makes electrophilic attack less favorable compared to unsubstituted thiophene but directs incoming electrophiles primarily to the 5-position. google.come-bookshelf.de The 3- and 4-positions are much less reactive.

Common electrophilic substitution reactions and their expected outcomes are detailed in the table below.

| Reaction | Reagents | Major Product |

| Nitration | HNO₃/H₂SO₄ | (3,4-Diaminophenyl)(5-nitro-2-thienyl)ketone |

| Halogenation | Br₂/FeBr₃ or NBS | (3,4-Diaminophenyl)(5-bromo-2-thienyl)ketone |

| Sulfonation | Fuming H₂SO₄ | 5-(3,4-Diaminobenzoyl)thiophene-2-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | (3,4-Diaminophenyl)(5-acyl-2-thienyl)ketone |

This table is based on established reactivity patterns for 2-acylthiophenes. google.come-bookshelf.deresearchgate.net Note that the acidic conditions of some of these reactions may protonate the amine groups on the phenyl ring.

In addition to electrophilic substitution, the thienyl group can participate in other transformations. For instance, metalation with strong bases like n-butyllithium can occur, typically at the most acidic proton position, which would be the 5-position, to form a thienyllithium species that can then react with various electrophiles. wikipedia.orgnih.gov Ring-opening reactions of the thiophene nucleus are also known but generally require harsh conditions or specific reagents. researchgate.net

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, generally favoring the C2 (or α) position. e-bookshelf.de The presence of the carbonyl group, which is electron-withdrawing, attached at the C2 position of the thiophene in (3,4-Diaminophenyl)(2-thienyl)ketone would be expected to deactivate the thiophene ring towards electrophilic attack.

Theoretical studies, such as those employing Density Functional Theory (DFT), are often used to predict the most likely site for electrophilic attack on substituted thiophenes. researchgate.net These calculations typically show that electron-withdrawing groups decrease the electron density of the ring, making substitution more difficult and often directing incoming electrophiles to the C4 or C5 positions.

While no specific studies on (3,4-Diaminophenyl)(2-thienyl)ketone were found, research on similar 2-acylthiophenes confirms this deactivating effect. For instance, Friedel-Crafts acylation of 2-acetylthiophene requires more forcing conditions than for thiophene itself and yields a mixture of the 2,4- and 2,5-diacetylated products.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Thiophene Ring of (3,4-Diaminophenyl)(2-thienyl)ketone

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| Nitrating Mixture (HNO₃/H₂SO₄) | 5-Nitro-(3,4-diaminophenyl)(2-thienyl)ketone | The carbonyl group deactivates the thiophene ring, directing substitution to the 5-position. |

| Bromine (Br₂) in Acetic Acid | 5-Bromo-(3,4-diaminophenyl)(2-thienyl)ketone | Halogenation is expected to occur at the least deactivated position, which is C5. |

| Acyl Chloride/Lewis Acid | 5-Acyl-(3,4-diaminophenyl)(2-thienyl)ketone | Friedel-Crafts acylation would likely occur at the 5-position, though the reaction may be sluggish. |

Note: This table is based on general principles of thiophene reactivity and not on experimental data for the specific compound.

Metalation and Cross-Coupling Reactions

The presence of a thiophene ring and an aromatic diamine in (3,4-Diaminophenyl)(2-thienyl)ketone suggests that it could be a versatile substrate for various metal-catalyzed cross-coupling reactions. Thiophene can be lithiated at the C5 position, even in the presence of a deactivating group at C2, to form an organolithium species. wikipedia.org This intermediate can then be used in subsequent reactions with electrophiles.

Furthermore, the amino groups on the phenyl ring could potentially be utilized in Buchwald-Hartwig amination reactions, or the entire diaminophenyl moiety could act as a ligand in transition metal catalysis. researchgate.net Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. mdpi.combeilstein-journals.org While no specific examples involving (3,4-Diaminophenyl)(2-thienyl)ketone are documented, analogous compounds are frequently used in such transformations.

For instance, a bromo-substituted derivative of (3,4-Diaminophenyl)(2-thienyl)ketone could undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst to form a more complex biaryl structure.

Table 2: Potential Cross-Coupling Reactions Involving Derivatives of (3,4-Diaminophenyl)(2-thienyl)ketone

| Reaction Type | Substrate | Coupling Partner | Catalyst System (Typical) | Potential Product |

| Suzuki Coupling | 5-Bromo-(3,4-diaminophenyl)(2-thienyl)ketone | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-(3,4-diaminophenyl)(2-thienyl)ketone |

| Heck Coupling | 5-Bromo-(3,4-diaminophenyl)(2-thienyl)ketone | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-Alkenyl-(3,4-diaminophenyl)(2-thienyl)ketone |

| Sonogashira Coupling | 5-Iodo-(3,4-diaminophenyl)(2-thienyl)ketone | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-Alkynyl-(3,4-diaminophenyl)(2-thienyl)ketone |

| Buchwald-Hartwig Amination | (3,4-Diaminophenyl)(bromo-2-thienyl)ketone | Amine | Pd₂(dba)₃, BINAP, NaOtBu | (3,4-Diaminophenyl)(amino-2-thienyl)ketone |

Note: This table illustrates potential reactions based on established cross-coupling methodologies and not on specific experimental results for the compound .

Exploration of Reaction Mechanisms and Kinetics

A detailed understanding of reaction mechanisms and kinetics is crucial for optimizing reaction conditions and predicting product outcomes. For a molecule like (3,4-Diaminophenyl)(2-thienyl)ketone, mechanistic studies would be multifaceted, considering the different reactive sites.

Mechanistic investigations of electrophilic substitution on thiophene generally proceed via a Wheland intermediate, similar to benzene (B151609). The stability of this intermediate determines the regioselectivity of the reaction. researchgate.net

Computational chemistry, particularly DFT calculations, has become a powerful tool for elucidating reaction mechanisms. nih.gov Such studies could provide valuable insights into the transition state energies, reaction pathways, and the role of catalysts in reactions involving (3,4-Diaminophenyl)(2-thienyl)ketone. However, at present, no such specific computational or experimental kinetic studies for this compound have been published in the scientific literature.

Derivatization Strategies and Analogues of 3,4 Diaminophenyl 2 Thienyl Ketone

Design and Synthesis of Structural Analogues

The generation of structural analogues of (3,4-Diaminophenyl)(2-thienyl)ketone involves targeted modifications at its three primary components: the phenyl ring, the thienyl moiety, and the ketone linkage. These alterations are crucial for modulating the molecule's physicochemical properties and biological activity in medicinal chemistry applications.

The 3,4-diaminophenyl group is the most reactive site for derivatization. The two adjacent amino groups can readily undergo condensation and cyclization reactions. A primary synthetic route involves the reaction of the o-phenylenediamine (B120857) moiety with various electrophilic reagents to form fused five- or six-membered heterocyclic rings. For instance, reaction with carboxylic acids or their derivatives leads to the formation of 2-substituted benzimidazoles. Similarly, treatment with nitrous acid yields benzotriazole (B28993) derivatives.

Further modifications can be introduced by starting with substituted precursors. For example, the synthesis of 3,4-diaminobenzophenones can be achieved through the reduction of dinitro or nitro-amino precursors. google.com By using differently substituted nitro-chlorobenzophenones in the initial steps, analogues with various substituents on the phenyl ring (e.g., methyl, methoxy, or halo groups) can be prepared, which, after amination and reduction, yield the corresponding substituted (3,4-Diaminophenyl)(2-thienyl)ketones.

Table 1: Examples of Phenyl Ring Modifications

| Starting Material | Reagent | Product Class |

|---|---|---|

| (3,4-Diaminophenyl)(2-thienyl)ketone | Formic Acid | 2-Thienyl-(1H-benzimidazol-5-yl)methanone |

| (3,4-Diaminophenyl)(2-thienyl)ketone | Nitrous Acid | (1H-Benzotriazol-5-yl)(2-thienyl)methanone |

Analogues with different aromatic or heteroaromatic groups in place of the 2-thienyl moiety can be synthesized, primarily by adapting the initial synthetic route of the core molecule. The Friedel-Crafts acylation is a common method for preparing aryl ketones. wum.edu.pl In this approach, an appropriately protected diaminobenzene derivative can be acylated with various aroyl chlorides. For example, using benzoyl chloride, 3-furoyl chloride, or nicotinoyl chloride instead of 2-thenoyl chloride would yield analogues containing a phenyl, furan, or pyridine (B92270) ring, respectively. jetir.org

Table 2: Examples of Thienyl Moiety Variations

| Aniline Derivative | Acyl Chloride | Product Analogue |

|---|---|---|

| 1,2-Diaminobenzene | Benzoyl Chloride | (3,4-Diaminophenyl)(phenyl)methanone |

| 1,2-Diaminobenzene | 3-Furoyl Chloride | (3,4-Diaminophenyl)(3-furyl)methanone |

The ketone bridge connecting the two aromatic rings is another key site for modification. Standard ketone chemistry can be applied to alter this linkage. For instance, the carbonyl group can be reduced to a methylene (B1212753) group (-CH₂-) via methods like the Wolff-Kishner or Clemmensen reduction, yielding a diarylmethane structure. This transformation significantly alters the geometry and electronic properties of the molecule by removing the polar carbonyl and introducing greater conformational flexibility.

Alternatively, the ketone can be converted into other functional groups such as an oxime (=N-OH) by reaction with hydroxylamine, or a hydrazone (=N-NH₂) by reaction with hydrazine. These derivatives can serve as intermediates for further reactions or as final compounds with distinct biological profiles. The enamine functionality can also be introduced through reactions with amines. mdpi.com

Table 3: Examples of Ketone Linkage Alterations

| Starting Compound | Reagent/Reaction | Modified Linkage | Product Class |

|---|---|---|---|

| (3,4-Diaminophenyl)(2-thienyl)ketone | Hydrazine/KOH (Wolff-Kishner) | -CH₂- | Diarylmethene |

| (3,4-Diaminophenyl)(2-thienyl)ketone | Hydroxylamine hydrochloride | =N-OH | Oxime |

Synthesis of Complex Heterocyclic Scaffolds Utilizing the Compound as a Building Block

The o-phenylenediamine unit within (3,4-Diaminophenyl)(2-thienyl)ketone is a powerful synthon for the construction of fused heterocyclic systems. This reactivity has been widely exploited to generate diverse molecular architectures with potential applications in materials science and medicinal chemistry.

The synthesis of fused thiazole (B1198619) and triazole rings often begins with the reaction of the diamino compound to form an intermediate which is then cyclized. For example, reaction with an isothiocyanate can produce a thiourea (B124793) derivative. This intermediate can then undergo intramolecular cyclization or react with α-haloketones in a Hantzsch-type synthesis to form a fused thiazole ring system. nih.govyoutube.com General methods for thiazole synthesis often involve the reaction of thioamides with α-halo carbonyl compounds. organic-chemistry.orgslideshare.net

Fused triazole derivatives, specifically benzotriazoles, are readily prepared by treating the o-diamine with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). This reaction leads to the diazotization of one amino group, followed by intramolecular cyclization with the adjacent amino group to form the stable triazole ring. frontiersin.orgorganic-chemistry.org More complex substituted triazoles can be synthesized through multi-step sequences involving the formation of hydrazones followed by oxidative cyclization or through cycloaddition reactions. nih.govorganic-chemistry.org

Table 4: Examples of Thiazole and Triazole Scaffolds

| Starting Compound | Key Reagents | Resulting Heterocyclic Scaffold |

|---|---|---|

| (3,4-Diaminophenyl)(2-thienyl)ketone | Phenyl isothiocyanate, then α-bromoacetophenone | Fused Thiazole |

| (3,4-Diaminophenyl)(2-thienyl)ketone | Sodium Nitrite, HCl | Benzotriazole |

The synthesis of fused pyridone and pyrimidine (B1678525) rings from (3,4-Diaminophenyl)(2-thienyl)ketone typically involves condensation reactions with 1,3-dicarbonyl compounds or their equivalents. For example, reaction with a β-ketoester such as ethyl acetoacetate (B1235776) can lead to the formation of a fused diazepinone ring system.

To form fused pyrimidine rings (quinazolinones), the diamine can be reacted with various reagents. For instance, condensation with formamide (B127407) or urea (B33335) can lead to the formation of a fused pyrimidinone ring. mdpi.com The reaction of o-phenylenediamines with β-dicarbonyl compounds is a well-established method for synthesizing 1,5-benzodiazepines. Similarly, the reaction of (3,4-Diaminophenyl)(2-thienyl)ketone with acetylacetone (B45752) would be expected to yield a diazepine (B8756704) derivative. The synthesis of thieno[2,3-d]pyrimidines often starts from 2-aminothiophene derivatives, highlighting the utility of amino-heterocycles in building fused pyrimidine systems. nih.govnih.gov General synthetic routes to pyrimidines often involve the condensation of amidines with β-dicarbonyl compounds or α,β-unsaturated ketones. organic-chemistry.orgjuniperpublishers.commdpi.com

Table 5: Examples of Pyridone and Pyrimidine Scaffolds

| Starting Compound | Key Reagents | Resulting Heterocyclic Scaffold |

|---|---|---|

| (3,4-Diaminophenyl)(2-thienyl)ketone | Ethyl Acetoacetate | Fused Diazepinone |

| (3,4-Diaminophenyl)(2-thienyl)ketone | Diethyl malonate | Fused Pyrimidinedione |

Other Fused Heterocyclic Systems

The 1,2-diaminobenzene functionality within (3,4-Diaminophenyl)(2-thienyl)ketone serves as a critical precursor for the synthesis of a variety of fused heterocyclic systems through cyclocondensation reactions. This ortho-diamine moiety can react with a range of bifunctional electrophiles to yield stable, aromatic heterocyclic rings fused to the benzene (B151609) ring.

Detailed research findings indicate that the reaction of o-phenylenediamines with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or α-diketones, is a classic and efficient method for constructing the quinoxaline (B1680401) ring system. Similarly, condensation with carboxylic acids or their derivatives (like esters or anhydrides) typically under acidic conditions or high temperatures, leads to the formation of benzimidazoles. Reaction with aldehydes followed by oxidation also yields benzimidazoles. These synthetic routes are fundamental in heterocyclic chemistry for creating compounds with diverse applications. researchgate.netresearchgate.netekb.eg

The table below outlines potential cyclocondensation reactions for creating fused heterocyclic systems from (3,4-Diaminophenyl)(2-thienyl)ketone.

| Reactant | Resulting Fused Ring System | General Product Structure |

| α-Diketones (e.g., Benzil) | Quinoxaline | A 2,3-disubstituted quinoxaline ring fused to the phenyl group, retaining the (2-thienyl)ketone moiety. |

| Carboxylic Acids (e.g., Formic Acid) | Benzimidazole (B57391) | A benzimidazole ring fused to the phenyl group. |

| Aldehydes (followed by oxidation) | Benzimidazole | A 2-substituted benzimidazole ring fused to the phenyl group. |

| Carbon Disulfide | Benzimidazole-2-thione | A benzimidazole ring with a thione group at the 2-position. |

Polymerization Precursors and Monomer Design

(3,4-Diaminophenyl)(2-thienyl)ketone is a highly valuable monomer for designing and synthesizing advanced polymers. Its two primary functional groups—the aromatic diamine and the thienyl ketone—provide distinct reactive sites for polymerization and for tuning the final properties of the material. The diamine functionality is particularly suited for step-growth polymerization processes, such as polycondensation, to produce high-performance polymers like polyimides, polyamides, and polyazomethines. researchgate.netrsc.org

Formation of Conjugated Polymers through Polycondensation (e.g., Polyazomethines)

Polyazomethines, also known as poly-Schiff bases, are a class of conjugated polymers characterized by the azomethine (-C=N-) linkage along the polymer backbone. These materials are synthesized through the polycondensation of a diamine with a dialdehyde (B1249045). researchgate.netrsc.org (3,4-Diaminophenyl)(2-thienyl)ketone can serve as the diamine monomer in such reactions.

The synthesis is typically carried out via an acid-catalyzed condensation reaction in a suitable solvent, with water being the only byproduct. rsc.org The resulting polyazomethines are conjugated systems that exhibit interesting optical, optoelectronic, and electrical properties. researchgate.net The specific properties of the polymer can be fine-tuned by selecting different dialdehyde co-monomers, which allows for control over the electronic and physical characteristics of the final material. rsc.org

Below is a table showing potential dialdehyde co-monomers for polymerization with (3,4-Diaminophenyl)(2-thienyl)ketone.

| Dialdehyde Co-monomer | Resulting Polyazomethine Structure | Potential Properties |

| Terephthalaldehyde | Aromatic polyazomethine with p-phenylene linkages. | High thermal stability, potential for liquid crystallinity. |

| 2,5-Thiophenedicarboxaldehyde | Polyazomethine with alternating phenyl and thienyl units. | Enhanced conjugation, suitable for optoelectronic applications. |

| 2,3-Dihydrothieno[3,4-b] researchgate.netbohrium.comdioxine-5,7-dicarbaldehyde | Donor-acceptor type polymer structure. | Tunable bandgap, potential for photovoltaic applications. rsc.org |

Development of Photochromic Polymers

Photochromic polymers are materials that can change their color and absorption properties reversibly upon exposure to light. This behavior is often achieved by incorporating photochromic molecules, such as diarylethenes, into the polymer structure. researchgate.netrsc.org The thienyl group in (3,4-Diaminophenyl)(2-thienyl)ketone makes it a potential precursor for creating monomers for photochromic polymers. Diarylethenes, a prominent class of photochromes, frequently consist of two thiophene (B33073) rings connected to a central perfluorocyclopentene or other switching unit. researchgate.net

A synthetic strategy would involve modifying the (3,4-Diaminophenyl)(2-thienyl)ketone to create a diarylethene-based monomer. This monomer, now containing both a photochromic unit and polymerizable diamine groups, could be polymerized to yield a photochromic polymer. rsc.org In such a polymer, the photochromic units could be part of the main chain or attached as pendant groups, allowing for the creation of smart materials for applications like optical data storage, smart windows, and sensors. researchgate.netrsc.org

The design process for such a polymer is outlined in the table below.

| Step | Description | Rationale |

| 1. Functionalization | Introduction of a second aryl (e.g., thienyl) group capable of forming a diarylethene switch with the existing thienyl group. | To create the core photochromic unit responsible for the light-induced transformation. researchgate.net |

| 2. Monomer Synthesis | Coupling the functionalized thiophene derivatives to form a complete diarylethene structure that retains the diamine functionality. | To produce a bifunctional monomer containing both the photochromic switch and the reactive sites for polymerization. |

| 3. Polymerization | Polycondensation of the diarylethene-diamine monomer with a suitable co-monomer (e.g., a dianhydride or dialdehyde). | To incorporate the photochromic units into a stable, high-molecular-weight polymer matrix. rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is fundamental for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Analysis of Proton Environments

A ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For (3,4-Diaminophenyl)(2-thienyl) ketone, one would expect to see distinct signals for the protons on the diaminophenyl ring and the thiophene (B33073) ring. The amino (-NH₂) protons would likely appear as a broad singlet. The aromatic protons would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons. The chemical shifts would be influenced by the electron-donating amino groups and the electron-withdrawing carbonyl group.

¹³C NMR Spectroscopy for Carbon Framework Analysis

A ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. organicchemistrydata.org The carbonyl carbon (C=O) would be the most deshielded, appearing at a high chemical shift (typically >180 ppm). chemicalbook.com The carbons of the aromatic rings would appear in the approximate range of 110-150 ppm, with those bonded to the amino groups shifted to higher field and the carbon attached to the carbonyl group shifted to a lower field.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) would establish which protons are spin-coupled to each other, helping to identify adjacent protons within the phenyl and thienyl rings. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for identifying quaternary carbons (like the carbonyl carbon and the carbons to which the amino groups are attached) and piecing together the molecular fragments. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule.

Characteristic Vibrations of Carbonyl, Amino, and Thiophene Groups

The IR and Raman spectra would be expected to show characteristic absorption bands:

Carbonyl (C=O) stretch: A strong, sharp peak typically in the region of 1650-1700 cm⁻¹, characteristic of an aryl ketone. Conjugation with both the phenyl and thienyl rings would lower this frequency compared to a simple aliphatic ketone.

Amino (N-H) stretch: Two distinct bands (for the symmetric and asymmetric stretches of the primary amine) would be expected in the 3300-3500 cm⁻¹ region.

Thiophene ring vibrations: Characteristic C-H and C=C stretching and bending vibrations for the thiophene ring would also be present. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides the molecular weight of the compound and gives clues about its structure through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. Key fragmentation would likely involve the cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage), leading to the formation of acylium ions derived from the thienyl or diaminophenyl moieties.

Without access to the actual experimental data, any further discussion would be speculative and fall outside the scope of a scientifically accurate report.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), HRMS can distinguish between molecules that have the same nominal mass but different chemical formulas. For (3,4-Diaminophenyl) (2-thienyl) ketone, HRMS would be used to verify its molecular formula by comparing the experimentally measured accurate mass with the theoretically calculated mass.

Modern HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide the necessary resolving power for this task. nih.govmdpi.com The analysis of pharmaceuticals and other small molecules in various matrices by HRMS is a well-established practice, often coupled with liquid chromatography for prior separation. nih.govchemrxiv.org

While the methodology is standard, specific experimental HRMS data confirming the exact mass of this compound is not available in the reviewed scientific literature. The theoretical monoisotopic mass is 218.0514 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds. nih.gov An analyte like this compound would first travel through a GC column, separating it from other components based on its boiling point and affinity for the column's stationary phase. The time it takes to travel through the column is known as the retention time, a characteristic property under specific conditions.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment into smaller, charged ions in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be used for identification by comparing it to spectral libraries. researchgate.netdiabloanalytical.com While GC-MS is a standard method for identifying organic compounds epa.gov, a published mass spectrum and specific retention index for this compound are not found in the public domain literature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that may have lower volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. nih.govnih.gov In this technique, the compound is first separated from a sample matrix via high-performance liquid chromatography (HPLC). The separation is based on the analyte's interaction with the stationary and mobile phases.

Following separation, the analyte is introduced into the mass spectrometer's ion source, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and usually preserves the molecular ion. mdpi.com Further structural information can be obtained using tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion of the target compound is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum, which is invaluable for confirming the molecular structure. nih.gov

Despite the widespread use of LC-MS for the analysis of complex mixtures researchgate.net, specific experimental reports detailing the LC retention time and MS/MS fragmentation pattern for this compound are not available in the surveyed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of an electron from a ground electronic state to a higher energy excited state. ufg.br This technique is particularly useful for analyzing compounds containing chromophores—structural features responsible for light absorption.

The structure of this compound contains several chromophores: the phenyl ring, the thiophene ring, and the carbonyl group (C=O). These groups contain π electrons and, in the case of the carbonyl and amino groups, non-bonding (n) electrons. The absorption of photons of specific energies can induce electronic transitions such as n→π* and π→π*. libretexts.orgyoutube.com The resulting spectrum, a plot of absorbance versus wavelength, would show characteristic absorption maxima (λmax) that are indicative of the molecule's electronic structure. While the principles of the technique are well-understood, an experimental UV-Vis absorption spectrum for this compound has not been reported in the reviewed literature.

Correlation with Electronic Structure and Conjugation

The electronic transitions observed in a UV-Vis spectrum are directly correlated with the molecule's electronic structure. The ketone's structure features a conjugated system extending across the 2-thienyl group, the carbonyl bridge, and the phenyl ring. This extended π-conjugation is expected to give rise to intense π→π* transitions. The position of these absorption bands is sensitive to the extent of conjugation; longer conjugated systems typically absorb at longer wavelengths (red shift).

Furthermore, the two amino groups (-NH₂) on the phenyl ring act as powerful auxochromes. Auxochromes are substituents that, when attached to a chromophore, modify the wavelength and intensity of the absorption. The lone pair of electrons on the nitrogen atoms can interact with the π-system of the phenyl ring, further extending the conjugation and typically causing a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the π→π* transition band. The carbonyl group's non-bonding electrons would likely result in a lower-intensity n→π* transition. The precise effect of solvation on the electronic transitions would also provide insight, as n→π* transitions characteristically undergo a blue shift in polar solvents, while π→π* transitions often show a red shift. libretexts.org A detailed quantitative analysis, however, is contingent upon obtaining experimental spectral data.

Theoretical and Computational Chemistry Investigations

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

While general principles and methodologies for these computational techniques are well-documented for other molecules, including those with similar structural motifs like thiophene (B33073), applying such information would not adhere to the strict focus on (3,4-Diaminophenyl)(2-thienyl) ketone.

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

The field of nonlinear optics (NLO) is significant for the development of technologies in optical data storage and communication systems. Organic molecules, in particular, have been the focus of considerable research due to their potential for large molecular hyperpolarizabilities, which are a measure of the NLO response.

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting the NLO properties of novel materials. For a molecule like (3,4-Diaminophenyl)(2-thienyl) ketone, the presence of donor (diamino) and acceptor-like (carbonyl) groups connected through a π-conjugated system is a classic design strategy for enhancing NLO response.

The key parameters calculated are the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). These are typically determined by applying an external electric field within the computational model and calculating the energy response. The values are often reported in atomic units (a.u.) and then converted to electrostatic units (esu) for comparison with experimental data (1 a.u. of α = 0.1482 × 10⁻²⁴ esu; 1 a.u. of β = 8.6393 × 10⁻³³ esu). acs.org

A typical computational approach would involve:

Geometry Optimization: The molecule's structure would be optimized using a DFT functional (e.g., B3LYP, B3PW91) with an appropriate basis set (e.g., 6-31G(d,p)). acs.org

Frequency Calculations: To ensure the optimized structure is a true energy minimum.

Property Calculations: The polarizability and hyperpolarizability tensors would be calculated. The total (or mean) values are then derived from the tensor components.

For analogous molecules, the first hyperpolarizability is often dominated by the longitudinal component (β_vec_), indicating significant charge delocalization along the donor-acceptor axis. acs.org While specific values for (3,4-Diaminophenyl)(2-thienyl) ketone are not available, studies on similar donor-acceptor π-conjugated systems suggest that it would likely exhibit a notable NLO response.

Table 1: Representative Calculated NLO Properties for a Hypothetical Donor-Acceptor Molecule

| Parameter | Calculation Method | Value (esu) |

| Dipole Moment (μ) | B3LYP/6-31G(d,p) | > 5.0 D |

| Polarizability (α) | B3LYP/6-31G(d,p) | > 25 x 10⁻²⁴ |

| First Hyperpolarizability (β) | B3LYP/6-31G(d,p) | > 100 x 10⁻³¹ |

This table is illustrative and does not represent actual calculated values for (3,4-Diaminophenyl)(2-thienyl) ketone.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

The biological activity and material properties of a molecule are often dictated by its three-dimensional shape and flexibility. (3,4-Diaminophenyl)(2-thienyl) ketone possesses conformational freedom due to the rotation around the single bonds connecting the aromatic rings to the central carbonyl group.

Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of a molecule over time. An MD simulation would involve:

System Setup: A single molecule or a collection of molecules in a simulation box, often with a solvent (e.g., water) to mimic solution-phase behavior.

Force Field Application: A classical force field (e.g., AMBER, CHARMM) is used to describe the potential energy of the system as a function of atomic positions.

Simulation Run: The system's trajectory is evolved over time by integrating Newton's equations of motion, typically over nanoseconds or microseconds.

From the resulting trajectory, one can analyze:

Conformational Preferences: Identifying the most stable and frequently occurring conformations. Studies on related diheteroaryl ketones show that different conformers can have distinct properties and that their relative stability can be influenced by the solvent. rsc.org For instance, conformations where the heteroatoms of the rings are on the same side (cis) or opposite sides (trans) of the carbonyl group can have different energies and dipole moments. rsc.orgnih.gov

Intermolecular Interactions: In condensed phases, MD simulations can reveal how molecules of (3,4-Diaminophenyl)(2-thienyl) ketone interact with each other and with solvent molecules through hydrogen bonds (involving the amino groups) and π-π stacking (between the aromatic rings).

Flexibility: Quantifying the range of motion of different parts of the molecule, such as the torsional angles of the phenyl and thienyl rings.

Table 2: Potential Conformational Dihedral Angles for (3,4-Diaminophenyl)(2-thienyl) ketone

| Dihedral Angle | Description | Expected Range of Motion |

| C(phenyl)-C(phenyl)-C(carbonyl)-O(carbonyl) | Rotation of the phenyl ring | Can vary significantly, leading to different conformers |

| C(thienyl)-C(thienyl)-C(carbonyl)-O(carbonyl) | Rotation of the thienyl ring | Also flexible, contributing to the overall conformational space |

This table illustrates the key flexible bonds; actual values would be derived from MD simulations.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is crucial for elucidating the step-by-step mechanisms of chemical reactions, including identifying intermediates and the high-energy transition states that connect them. For (3,4-Diaminophenyl)(2-thienyl) ketone, several types of reactions could be investigated.

Example Reaction: Electrophilic Aromatic Substitution The diaminophenyl and thienyl rings are both activated towards electrophilic attack. DFT calculations could be used to model the reaction pathway of, for example, nitration or halogenation. This would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final substituted product.

Transition State Searching: Employing algorithms to find the geometry of the transition state for the rate-determining step (e.g., the formation of the sigma complex). The transition state is characterized by having exactly one imaginary vibrational frequency corresponding to the reaction coordinate.

Studies on the reactions of other 3-amidothiophene derivatives with carbonyl compounds have successfully used DFT to understand how different reactants lead to different products by analyzing the stability of intermediates and the energy barriers of various pathways. nih.gov Such calculations can reveal subtle electronic and steric effects that govern the reaction's outcome.

Table 3: Illustrative Energy Profile for a Hypothetical Reaction Step

| Species | Calculation Method | Relative Energy (kcal/mol) |

| Reactants | DFT (e.g., B3LYP) | 0.0 |

| Transition State | DFT (e.g., B3LYP) | +15 to +25 |

| Intermediate | DFT (e.g., B3LYP) | +5 to +10 |

| Products | DFT (e.g., B3LYP) | -10 to -20 (for an exothermic step) |

This table provides a conceptual overview of the data obtained from reaction mechanism studies.

Applications in Advanced Materials Science

Conducting Polymers and Organic Semiconductors

The inherent structure of (3,4-Diaminophenyl) (2-thienyl) ketone, featuring aromatic and heteroaromatic rings, suggests its utility as a fundamental building block for organic semiconducting materials. The presence of the diaminophenyl group allows for its incorporation into conjugated polymer backbones, which are essential for charge transport in electronic devices.

This compound is a suitable diamine monomer for creating conjugated poly(azomethine)s, also known as polyimines or Schiff base polymers. researchgate.net These polymers are synthesized through polycondensation reactions between diamines and dicarbonyl compounds, such as dialdehydes. researchgate.netjocpr.com The reaction forms an imine (-C=N-) linkage in the polymer backbone, which contributes to the conjugated system. researchgate.net The synthesis is often a straightforward process, and in some cases, can be performed under green chemistry conditions. nih.gov

Polymers derived from aromatic diamines and featuring thiophene (B33073) units in their structure are noted for their high thermal stability, good solubility in common organic solvents, and interesting optoelectronic properties. nih.govresearchgate.net The incorporation of thiophene moieties can lead to materials with low band-gap energy and good electrical conductivity. researchgate.net The resulting poly(azomethine)s are investigated for applications as conductive materials, electroluminescent materials in light-emitting devices, and hole-transporting materials in solar cells. researchgate.net For instance, poly(azomethine)s synthesized from various diamines and thiophene-based dialdehydes have shown thermal stability up to 490 °C and tunable electronic properties. nih.govrsc.org The extension of electron delocalization along the polymer chain via the imine linkage results in a significant red-shift in the material's absorption spectrum compared to the monomers. nih.gov

Table 1: Properties of Thiophene-Containing Poly(azomethine)s and Potential Characteristics of Polymers from this compound

| Property | Reported Values for Related Polymers | Predicted Characteristics for Polymers from this compound |

|---|---|---|

| Thermal Stability (TGA) | Decomposition temperatures often > 400 °C. nih.gov | High, likely with decomposition starting above 350-400 °C. |

| Glass Transition Temp. (Tg) | 116-195 °C. nih.govresearchgate.net | Expected to be in a similar high range, indicating good morphological stability. |

| Solubility | Soluble in polar aprotic solvents (e.g., THF, DMF). nih.gov | Good solubility in polar organic solvents is anticipated. |

| Optical Band Gap (eV) | 1.81 - 2.44 eV (electrochemically estimated). researchgate.net | A low optical band gap is expected due to extended conjugation. |

| Structure | Generally amorphous or semi-crystalline. nih.gov | Likely to form amorphous films, which is beneficial for device fabrication. |

The benzophenone (B1666685) core is a recognized fragment in the synthesis of organic semiconductors for OLEDs. mdpi.comresearchgate.netnih.gov Benzophenone derivatives are versatile, serving as host materials for phosphorescent or Thermally Activated Delayed Fluorescent (TADF) emitters, or as emitters themselves. mdpi.comnih.gov The ketone group in this compound provides a structural parallel to benzophenone. This suggests that derivatives of this compound could be developed for use in the emissive layers of OLEDs. mdpi.comresearchgate.net Benzophenone-based materials are known for their high intersystem crossing efficiency, a key characteristic for developing TADF emitters which can harvest triplet excitons and enhance device efficiency. researchgate.netnih.govnih.gov

Furthermore, the diaminophenyl moiety is a precursor to hole-transporting materials (HTMs), which are crucial components in multi-layer OLEDs. rsc.orgmdpi.com Diaryl ketone-based molecules with a Donor-Acceptor-Donor (D-A-D) structure have been successfully synthesized and applied as HTMs in solar cells, achieving high efficiencies. rsc.org By modifying the amino groups, this compound can be converted into D-A-D type molecules suitable for HTLs in OLEDs or perovskite solar cells. rsc.orgdyenamo.se Such materials often possess high thermal stability and energy levels that align well with other layers in the device, facilitating efficient charge injection and transport. rsc.orgmdpi.com

Table 2: Performance of OLEDs with Benzophenone-Based Materials

| Role of Benzophenone Derivative | Emitter Type | Emission Color | Max. External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| Host | Green Phosphorescent | Green | 25.1% | mdpi.com |

| Host | Red Phosphorescent | Red | 22.1% | mdpi.com |

| Host | Green TADF | Yellowish-Green | 12.5% | mdpi.com |

| Emitter | TADF | Green | 25.6% | mdpi.com |

| Emitter | TADF | Yellow | 26.7% | mdpi.com |

| Emitter | Fluorescent | Deep-Blue | 4.0% | mdpi.com |

Photochromic materials can reversibly change their color upon irradiation with light, and they are key components in applications like optical switches and rewritable displays. nih.gov A prominent class of organic photochromes are diarylethenes, which often incorporate heterocyclic aryl rings like thiophene. nih.gov The photochromic behavior in these molecules arises from a reversible pericyclic reaction—a photocyclization/cycloreversion between two isomeric forms with different absorption spectra. nih.gov

The 2-thienyl group in this compound makes it a potential starting point for the synthesis of novel photochromic compounds. Through chemical modification, the ketone could be linked to another heterocyclic ring to form a diarylethene-type structure. The diaminophenyl part offers sites for polymerization or attachment to a polymer backbone, allowing the creation of photochromic polymers. nih.govjhu.edu Such polymers can exhibit photochromism both in solution and in the solid state, although the efficiency in films can be lower due to conformational restrictions. jhu.edu

Organic electronics encompasses a wide range of devices, including organic field-effect transistors (OFETs), sensors, and solar cells, all of which rely on high-performance organic semiconducting materials. researchgate.netfrontiersin.orgresearchgate.net Thiophene-based conjugated polymers and small molecules are among the most extensively studied organic semiconductors due to their excellent charge transport properties and environmental stability. nottingham.ac.ukrsc.org

This compound is a valuable precursor for this field. As discussed, it can be polymerized into poly(azomethine)s, a class of conjugated polymers. nih.govrsc.org Additionally, the amino groups can be chemically modified in various ways to synthesize more complex conjugated molecules. For example, they can be used in coupling reactions to extend the π-conjugated system, a common strategy for tuning the electronic properties of materials for specific applications. rsc.orgmdpi.com The combination of the electron-donating diamine functionality and the electron-rich thiophene ring within a single molecule provides a platform for designing materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for their performance in electronic devices. rsc.orgnih.gov

Table 3: Electronic Properties of Thiophene-Based Conjugated Polymers

| Polymer Type | Hole Mobility (cm²/Vs) | Optical Band Gap (eV) | Application Area | Reference |

|---|---|---|---|---|

| Thiophene/Diketopyrrolopyrrole | 1.2 x 10⁻³ | ~1.3 | OFETs, PSCs | rsc.org |

| Thiophene/Benzothiadiazole | > 10⁻³ | ~1.7 | OFETs | researchgate.net |

| Terthiophene/Thienopyrroledione | 2.18 x 10⁻⁴ | 1.9 | OFETs | rsc.org |

| Thieno[3,2-b]thiophene based | > 10⁻³ | Low | OFETs, NIR Phototransistors | nih.gov |

Dyes and Pigments Development

The development of synthetic dyes is a cornerstone of the chemical industry, with azo dyes constituting the largest and most versatile class of colorants. jbiochemtech.com The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species like a phenol (B47542) or another amine. unb.camdpi.com

The 3,4-diaminophenyl moiety of this compound provides two primary amine groups that can be subjected to diazotization to form a bis-diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds (coupling components) to produce bis-azo dyes. The presence of two azo chromophores (–N=N–) within a single molecule can lead to intense colors. jbiochemtech.com The thienyl ketone portion of the molecule would serve as a structural backbone, influencing the final properties of the dye, such as its color, solubility, and fastness on substrates. sapub.org By choosing different coupling components, a wide palette of colors, ranging from yellow and orange to red and blue, could potentially be synthesized from this single precursor. unb.cascispace.com

Coordination Chemistry and Supramolecular Assemblies

This compound possesses multiple potential coordination sites: the nitrogen atoms of the two amino groups, the oxygen atom of the carbonyl group, and the sulfur atom of the thiophene ring. This makes it a versatile ligand for forming complexes with a wide range of metal ions. nih.govnih.gov The o-diamine arrangement is particularly effective for acting as a bidentate chelating agent, forming stable five-membered rings with metal centers.

The coordination of metal ions to such ligands can lead to the formation of discrete mononuclear or polynuclear complexes, as well as extended one-, two-, or three-dimensional coordination polymers. mdpi.com The properties of these materials are highly dependent on the choice of both the metal ion and the ligand. For example, Schiff base polymers, formed by pre-reacting the diamine with an aldehyde, can subsequently coordinate with metal ions through their imine nitrogens and other donor atoms, creating materials with applications in areas like infrared stealth. mdpi.com Furthermore, the amino groups can participate in hydrogen bonding, which, in conjunction with metal coordination, can direct the self-assembly of complex supramolecular architectures. nih.govmdpi.com

Table 4: Examples of Metal Complexes with Related Ligand Types

| Ligand Type | Metal Ion(s) | Resulting Structure | Potential Application | Reference |

|---|---|---|---|---|

| N,N-bidentate Schiff Base | Cu(II), Ni(II), Co(II) | Mononuclear Complexes | Catalysis, Biological Mimics | mdpi.com |

| Pyridine (B92270) Carboxamide | Zn(II), Cu(II), Co(II) | Mononuclear & Binuclear Complexes | Therapeutic Agents | nih.gov |

| 4,4′-Diaminodiphenylethane | Cd(II), Ni(II), Zn(II) | Mononuclear Complexes, 1D/2D Coordination Polymers | Luminescent Materials | mdpi.com |

| Aminophenyl-thienyl-pyridine | Pt(II) | Mononuclear Complex | OLEDs, Luminescent Labels | urfu.ru |

Ligand Design for Metal Complexation

There is no specific information available in the searched scientific literature regarding the use of this compound as a ligand for metal complexation. The presence of the o-phenylenediamine (B120857) unit and the ketone's carbonyl oxygen atom theoretically provides potential coordination sites. Schiff base condensation of the diamine with aldehydes or ketones could yield multidentate ligands, a common strategy in coordination chemistry. oncologyradiotherapy.comwjpsonline.com However, no studies have been found that specifically detail the synthesis and characterization of metal complexes using this compound or its derivatives as ligands.

Formation of Metallacycles and Metallacages

The formation of metallacycles and metallacages relies on the self-assembly of metal ions and organic ligands with well-defined coordination geometries. canterbury.ac.nz While ligands containing thiophene and aminophenyl groups have been used in the construction of such supramolecular structures, there is no documented evidence of this compound being employed as a building block for these architectures. The synthesis of such complex structures requires specific geometric constraints and coordination preferences of the ligand, which have not been reported for this particular ketone.

Catalytic Applications within Supramolecular Structures

The field of supramolecular catalysis often utilizes the confined spaces within structures like metallacages to perform or enhance chemical reactions. While metal complexes involving thiophene-containing ligands have been investigated for catalytic activities, no research has been found that describes the incorporation of this compound into catalytically active supramolecular assemblies. The potential for such applications remains purely theoretical in the absence of dedicated research.

Future Perspectives and Emerging Research Avenues for 3,4 Diaminophenyl 2 Thienyl Ketone

The chemical compound (3,4-Diaminophenyl) (2-thienyl) ketone stands as a molecule of significant interest due to its unique structural features, combining an aromatic diamine, a ketone linker, and a thiophene (B33073) heterocycle. These components individually play crucial roles in materials science and medicinal chemistry, and their combination in a single scaffold opens up numerous avenues for future research and development. This article explores the emerging perspectives for this compound, focusing on its integration with advanced computational design, novel synthesis strategies, potential in functional materials, and applications in sustainable chemistry.

常见问题

Q. What are the optimal synthetic routes for (3,4-Diaminophenyl)(2-thienyl) ketone, and how can reaction conditions be optimized to improve yield?